molecular formula C25H35NO4 B605341 Alprafenone, (R)- CAS No. 401900-46-7

Alprafenone, (R)-

Cat. No. B605341
M. Wt: 413.59
InChI Key: WUUQBRHWNUFEEB-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprafenone, (R)- is an anti-arrythmic agent.

Scientific Research Applications

Electrophysiologic Effects of Alprafenone on Cardiac Tissue

Alprafenone, a derivative of propafenone, demonstrates significant effects on cardiac electrophysiology. In studies on canine cardiac tissue, alprafenone has been shown to impact transmembrane action potentials in Purkinje fibers, ventricular and atrial muscle, leading to changes in amplitude, duration, and conduction velocity. Its unique pharmacological profile suggests its potential as an effective antiarrhythmic agent, similar to propafenone (Anyukhovsky & Rosen, 1994).

Alprafenone's Role in β-Cell Replication and Survival

Alprafenone has been researched for its application in promoting β-cell survival and replication, particularly in the context of Type 1 Diabetes (T1D) research. A study found that alprafenone, when used as a positive allosteric modulator of GABAA-receptors, can significantly reduce human islet cell apoptosis following transplantation and increase β-cell replication. This suggests its potential utility in T1D management by modulating islet cells towards beneficial outcomes (Tian et al., 2019).

Stereoisomerism and Pharmacologic Activity in Propafenone Enantiomers

The stereoselective disposition and pharmacologic activity of propafenone enantiomers, including alprafenone, have been a subject of research. Studies have demonstrated that the enantiomers of propafenone, such as (-)-R-propafenone (alprafenone) and (+)-S-propafenone, exhibit differing pharmacological activities, especially in their electrophysiologic and beta-blocking properties. This stereoselectivity is crucial in understanding the therapeutic efficacy and safety profile of drugs like alprafenone (Kroemer et al., 1989).

Enantioseparation Studies of Propafenone and Alprafenone

Enantioseparation, the process of separating chiral compounds into their enantiomers, has been applied to antiarrhythmic drugs like propafenone and alprafenone. Research in this area has contributed to the understanding of the pharmacokinetics and pharmacodynamics of these drugs, which is vital for optimizing their therapeutic use (Chankvetadze, Lomsadze, & Blaschke, 2001).

properties

CAS RN

401900-46-7

Product Name

Alprafenone, (R)-

Molecular Formula

C25H35NO4

Molecular Weight

413.59

IUPAC Name

1-Propanone, 3-(3-((2R)-3-((1,1-dimethylpropyl)amino)-2-hydroxypropoxy)-4-methoxyphenyl)-1-(4-methylphenyl)-

InChI

1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3/t21-/m1/s1

InChI Key

WUUQBRHWNUFEEB-OAQYLSRUSA-N

SMILES

CCC(C)(C)NC[C@H](COc1cc(ccc1OC)CCC(=O)c2ccc(cc2)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alprafenone, (R)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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